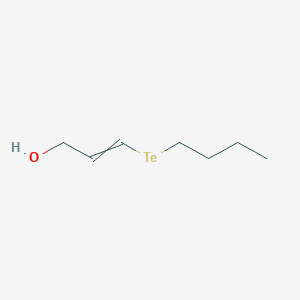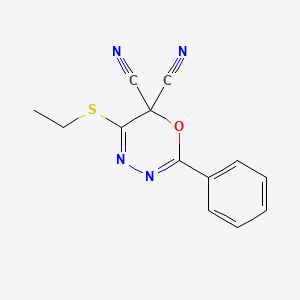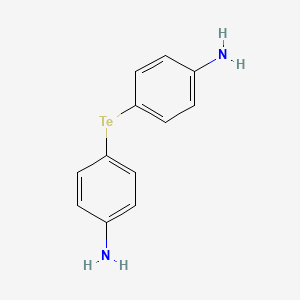![molecular formula C11H13NS B12559341 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole CAS No. 162892-35-5](/img/structure/B12559341.png)
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a methyl group and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole typically involves the reaction of 2-methylthiophene with appropriate reagents to introduce the pyrrole moiety. One common method is the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which can then undergo further reactions to introduce the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as dichloromethane or ethanol and may require catalysts like palladium for certain reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrrole or thiophene rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its biological effects. Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiophene: A simpler compound with a similar thiophene ring structure.
3-Methylpyrrole: A compound with a similar pyrrole ring structure.
2-Acetyl-5-methylthiophene: A related compound that can be used as an intermediate in the synthesis of 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole.
Uniqueness
This compound is unique due to the combination of the pyrrole and thiophene rings, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
162892-35-5 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C11H13NS/c1-8-3-4-11(13-8)7-10-5-6-12-9(10)2/h3-6,12H,7H2,1-2H3 |
Clave InChI |
PCHHHJMQPRPRKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CC2=C(NC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

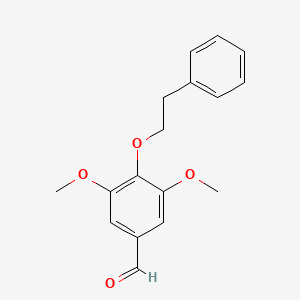
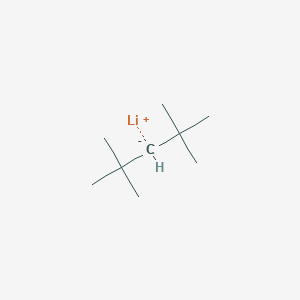
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)


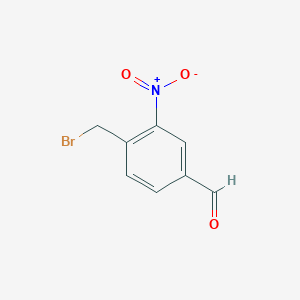
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)

